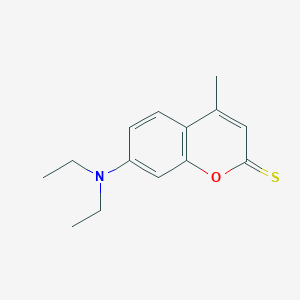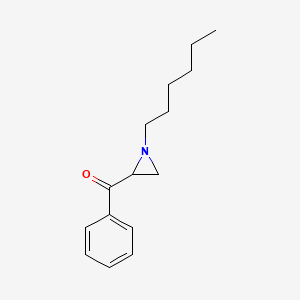
(1-Hexylaziridin-2-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Hexylaziridin-2-yl)(phenyl)methanone is a synthetic organic compound that features an aziridine ring substituted with a hexyl group and a phenyl group attached to a methanone moiety. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hexylaziridin-2-yl)(phenyl)methanone typically involves the reaction of an aziridine precursor with a phenylmethanone derivative. One common method is the nucleophilic substitution reaction where a hexyl-substituted aziridine reacts with benzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(1-Hexylaziridin-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form an oxaziridine intermediate.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to ring-opening and formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the aziridine ring under mild conditions, often in the presence of a catalyst or under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxaziridine derivatives.
Reduction: Formation of (1-Hexylaziridin-2-yl)(phenyl)methanol.
Substitution: Formation of various amine, thiol, or alcohol derivatives depending on the nucleophile used.
科学的研究の応用
(1-Hexylaziridin-2-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1-Hexylaziridin-2-yl)(phenyl)methanone involves its interaction with biological targets through its reactive aziridine ring. The strained ring structure makes it highly electrophilic, allowing it to form covalent bonds with nucleophilic sites in biomolecules such as proteins and DNA. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity.
類似化合物との比較
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Features a benzimidazole ring instead of an aziridine ring.
(1-(benzyl)-1H-1,2,3-triazol-4-yl)(phenyl)methanone): Contains a triazole ring in place of the aziridine ring.
Uniqueness
(1-Hexylaziridin-2-yl)(phenyl)methanone is unique due to its aziridine ring, which imparts high reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.
特性
CAS番号 |
185250-23-1 |
|---|---|
分子式 |
C15H21NO |
分子量 |
231.33 g/mol |
IUPAC名 |
(1-hexylaziridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C15H21NO/c1-2-3-4-8-11-16-12-14(16)15(17)13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3 |
InChIキー |
JNEJGQBHQYHPMI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN1CC1C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


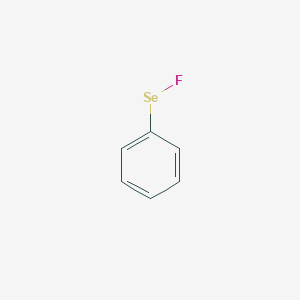
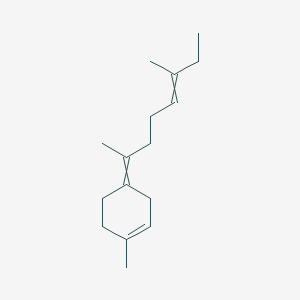
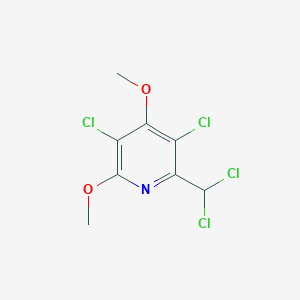
![(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B14276168.png)
![2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14276174.png)
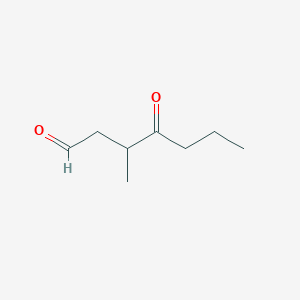
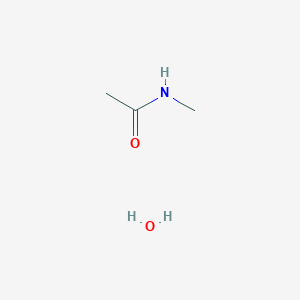
![N~1~-{3-[(2-Amino-2-sulfanylideneethanethioyl)amino]-2,2-dimethylpropyl}ethanediamide](/img/structure/B14276194.png)

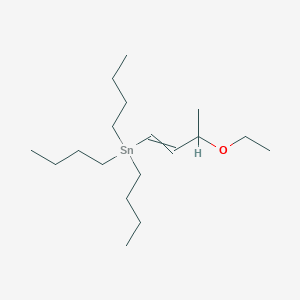
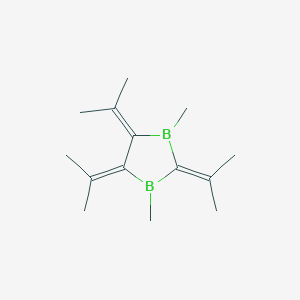
![2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14276215.png)
